molecular formula C14H21N B15309456 2-(2,4-Dimethylbenzyl)piperidine

2-(2,4-Dimethylbenzyl)piperidine

Cat. No.: B15309456
M. Wt: 203.32 g/mol
InChI Key: UXCWBTXDGBLDJH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 2,4-dimethylbenzyl group attached to the piperidine ring. Piperidine derivatives are known for their significant role in medicinal chemistry and are often used as building blocks in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylbenzyl)piperidine typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Dimethylbenzyl)piperidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. By influencing these pathways, the compound can exert its biological effects, such as anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 2,4-dimethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-6-7-13(12(2)9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3

InChI Key

UXCWBTXDGBLDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2CCCCN2)C

Origin of Product

United States

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